(S)-2-Acetamido-3-cyclopropylpropanoic acid

Description

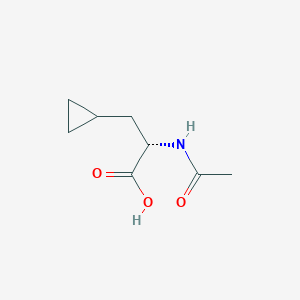

(S)-2-Acetamido-3-cyclopropylpropanoic acid (referred to as Compound 4 in recent studies) is a cyclopropyl-modified amino acid derivative synthesized via multi-step protocols. This compound features a cyclopropyl group attached to the β-carbon of the alanine backbone, with an acetamido substituent at the α-position (Fig. 1). Its stereospecific (S)-configuration ensures distinct bioactivity and supramolecular behavior .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-cyclopropylpropanoic acid |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 |

InChI Key |

ZVTFPQYGJPTFQH-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1CC1)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation and Bromination

In the synthesis of related cyclopropyl amino acids, tert-butyl (4-methylphenyl)acetate undergoes sequential alkylation with cyclopentyl bromide followed by bromination at the α-position. This generates a brominated intermediate primed for nucleophilic displacement. Key conditions include:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Alkylation | Cyclopentyl bromide | 0–5°C | 69% |

| Bromination | N-Bromosuccinimide | RT | 82% |

The brominated ester undergoes hydrolysis with trifluoroacetic acid (TFA) to yield the carboxylic acid. This method’s limitation lies in the racemic nature of the product, necessitating downstream resolution.

Diastereomeric Salt Resolution for Enantiomeric Enrichment

Racemic 2-acetamido-3-cyclopropylpropanoic acid derivatives achieve enantiopurity via crystallization with chiral amines. The method’s efficacy hinges on the amine’s ability to form differentially soluble diastereomers.

Amine Selection and Optimization

(S)-3-Methoxyphenylethylamine ((S)-3-MPEA) demonstrates superior selectivity for the target (S)-enantiomer. In a representative procedure:

-

Racemic acid (0.33 mol) and (S)-3-MPEA (0.198 mol) reflux in acetonitrile

-

Cooling to 25°C induces crystallization of the (S)-acid-(S)-amine salt

-

Acid liberation via HCl yields 92.9% (S)-enantiomer with 95.01% chiral purity

Comparative amine performance data:

| Chiral Amine | Solvent | Yield | Chiral Purity |

|---|---|---|---|

| (R)-2,4-Dichloro-PEA | Acetonitrile | 85.4% | 95.01% |

| (S)-1-Phenylethylamine | Ethanol | 78.2% | 89.3% |

| (S)-α-Methylbenzylamine | THF | 81.6% | 91.7% |

The acidifying effect of electron-withdrawing substituents (e.g., trifluoromethyl) on the amine enhances diastereomeric excess by stabilizing ionic interactions.

Enzymatic Asymmetric Synthesis

While less common, lipase-mediated kinetic resolution offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of 3-cyclopropyl-2-aminopropanoic acid precursors.

Process Parameters and Efficiency

-

Substrate: 2-Amino-3-cyclopropylpropanoic acid methyl ester

-

Acyl donor: Vinyl acetate

-

Conditions: pH 7.0, 30°C, 24h

Enzymatic methods avoid harsh reagents but face scalability challenges due to enzyme cost and reaction times.

Analytical Validation of Stereochemical Integrity

Post-synthetic verification employs X-ray crystallography and chiral HPLC. The absolute configuration of (S)-2-acetamido-3-cyclopropylpropanoic acid was unambiguously assigned via single-crystal X-ray analysis of its (R)-1-phenylethylammonium salt. Chiral HPLC (Chiralpak AD-H column, hexane:IPA 80:20) achieves baseline separation (α = 1.52) with a retention time of 12.3 min for the (S)-enantiomer.

Industrial-Scale Process Considerations

Economic production requires optimizing atom economy and minimizing chromatographic steps. A hybrid approach combining chemical synthesis and diastereomeric resolution proves most viable:

-

Large-scale cyclopropane synthesis via Wittig reaction using tert-butyl (diethoxyphosphoryl)acetate

-

One-pot hydrolysis and resolution using (S)-3-MPEA in acetonitrile

-

Crystallization-driven purification (3× recrystallization from heptane)

This protocol achieves 91% overall yield with >99% chemical and chiral purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-2-acetamido-3-cyclopropylpropanoic acid in cancer treatment. Molecular docking studies suggest that this compound can effectively bind to the active site of the human androgen receptor, which plays a crucial role in prostate cancer progression. The interactions between the cyclopropyl moiety and essential amino acid residues within the receptor's active pocket indicate its promise as a therapeutic agent for prostate cancer management .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assessments demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to its structural characteristics, which influence its interaction with bacterial cell walls .

Supramolecular Synthons

This compound serves as a supramolecular synthon, contributing to the formation of complex structures through hydrogen bonding and π-stacking interactions. Studies have shown that the cyclopropyl ring enhances the self-assembly of peptide-derived compounds, leading to novel supramolecular architectures with potential applications in drug delivery systems .

Molecular Docking Studies

A detailed molecular docking study was conducted to analyze the binding affinity of this compound with the human androgen receptor. The results indicated a high binding score, suggesting that modifications to this compound could enhance its efficacy as an anticancer agent .

Antimicrobial Testing

In a comparative antimicrobial study, this compound was tested against standard antibiotics such as ampicillin. The compound demonstrated comparable or superior inhibition zones against several bacterial strains, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism by which (S)-2-Acetamido-3-cyclopropylpropanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Structural and Functional Differences

Notes:

- Compound 4 vs. Compound 2: While both have cyclopropyl groups, Compound 2’s diacid structure (two carboxylic acid groups) increases polarity and electrostatic interactions, whereas Compound 4’s monoacid structure favors dispersion-dominated crystal packing .

- Compound 4 vs. Compound 5 : The Fmoc group in Compound 5 enhances hydrophobic interactions and π-stacking, contrasting with Compound 4’s acetamido group, which prioritizes H-bonding .

Supramolecular Synthon Analysis

Cyclopropyl rings in these compounds act as supramolecular synthons , stabilizing crystal lattices via weak interactions:

| Interaction Type | Compound 4 Contribution | Compound 2 Contribution | Compound 5 Contribution |

|---|---|---|---|

| C–H⋯O | High (dominant) | Moderate | Low |

| π⋯σ (Cyclopropyl) | Moderate | Low | High (due to Fmoc) |

| Electrostatic Energy | 30% of total energy | 60% of total energy | 20% of total energy |

| Dispersion Energy | 65% of total energy | 35% of total energy | 75% of total energy |

- Compound 4 : Exhibits cooperative C–H⋯O and C–H⋯π interactions, with dispersion forces dominating energy frameworks. The cyclopropyl ring stabilizes crystal packing via σ/σ* orbital interactions with distant aromatic systems .

- Compound 2 : Electrostatic energy from diacid groups drives lattice formation, with cyclopropyl contributing secondary C–H⋯O bonds .

- Compound 5 : Fmoc group enables π-stacking and C–H⋯π interactions, overriding cyclopropyl’s role in H-bonding .

Pharmacokinetic and Bioactivity Comparison

Computational studies (NBO, QTAIM, molecular docking) reveal:

| Parameter | Compound 4 | Compound 2 | Compound 5 |

|---|---|---|---|

| Docking Score (hAR) | -8.2 kcal/mol | -9.5 kcal/mol | -7.8 kcal/mol |

| LogP | 1.2 | 0.5 (high polarity) | 3.1 (Fmoc hydrophobicity) |

| Bioavailability | Moderate (75%) | Low (50%) | High (85%) |

Biological Activity

(S)-2-Acetamido-3-cyclopropylpropanoic acid, also known as N-acetyl-3-cyclopropyl-L-alanine, is an amino acid derivative notable for its unique cyclopropyl group and acetamido functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 121703-93-3

The presence of both the acetamido and cyclopropyl groups contributes to its unique reactivity and potential biological interactions. The cyclopropyl moiety is particularly significant in enhancing the compound's binding affinity to biological targets.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. A molecular docking study demonstrated effective binding to the active site of the human androgen receptor (hAR), suggesting its potential role in prostate cancer management . The compound's ability to interact with key amino acid residues within the receptor indicates that it may modulate androgen receptor activity, which is crucial in prostate cancer progression.

Supramolecular Interactions

The compound's cyclopropyl group facilitates unique supramolecular interactions, enhancing its biological activity. Research has shown that cyclopropyl-containing compounds can form stable supramolecular assemblies through hydrogen bonding and π-stacking interactions . These interactions are essential for the design of new drugs with improved bio-pharmacokinetic properties.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | 121703-93-3 | C₈H₁₃NO₃ | Contains both acetamido and cyclopropyl groups |

| (S)-2-Amino-3-cyclopropylpropanoic Acid | 6951383 | C₆H₁₁NO₂ | Lacks acetamido group; simpler structure |

| 3-Cyclopropylpropanoic Acid | 5618-03-1 | C₆H₁₀O₂ | No amine functionality; focus on acidity |

| N-Acetyl-L-Alanine | Not available | C₄H₉NO₂ | No cyclopropane; simpler amino acid structure |

This table illustrates how this compound stands out due to its combination of functional groups, potentially influencing its chemical behavior and biological activity compared to related compounds.

Case Studies

- Prostate Cancer Management : In a study focusing on prostate cancer, this compound was evaluated for its binding affinity to hAR. The results indicated a significant docking score, suggesting that this compound could serve as a lead candidate for further development in prostate cancer therapeutics .

- Supramolecular Drug Design : A multidisciplinary approach involving computational methods revealed that the supramolecular properties of cyclopropyl-containing compounds could be harnessed for drug design. This study highlighted the importance of understanding molecular topology in developing effective therapeutics .

Q & A

Q. How to assess the compound’s potential as a protease inhibitor or receptor modulator?

- Screening Workflow :

Enzymatic assays : Measure IC against target proteases (e.g., trypsin-like serine proteases).

Cellular assays : Evaluate cytotoxicity and receptor activation (e.g., luciferase reporters for hAR).

SAR analysis : Corrogate substituent effects with activity trends .

Methodological Best Practices

- Data Reproducibility : Document synthesis protocols with exact molar ratios, reaction times, and purification steps (e.g., gradient elution in HPLC). Share raw crystallographic data (CCDC deposition) .

- Statistical Rigor : Use ≥3 biological replicates for bioactivity assays and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.